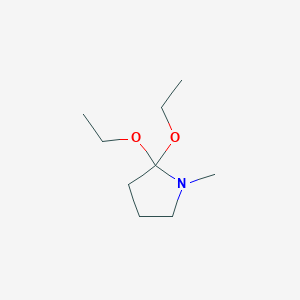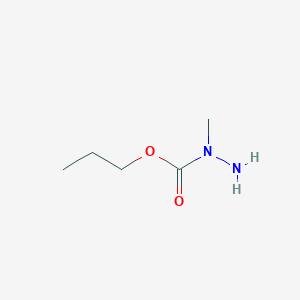
6-Methoxy-7-nitroindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Methoxy-7-nitroindoline-2,3-dione is a derivative of isatin, a heterocyclic compound with significant importance in organic chemistry. Isatin and its derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, dye industry, and corrosion prevention .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-7-nitroindoline-2,3-dione typically involves the nitration of 6-methoxyisatin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 6-Methoxy-7-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions
Major Products Formed:
Oxindoles: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Substituted Isatins: Produced through electrophilic substitution reactions
科学的研究の応用
6-Methoxy-7-nitroindoline-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Methoxy-7-nitroindoline-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as tyrosine kinases, carbonic anhydrases, and histone deacetylases, which are involved in various cellular processes
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammation, contributing to its biological activities
類似化合物との比較
5-Nitroisatin: Another nitro-substituted isatin derivative with similar biological activities.
6-Methoxyisatin: A methoxy-substituted isatin without the nitro group, used in similar applications but with different reactivity.
Indolo[2,3-b]quinoxalines: Compounds with an isatin core and additional fused rings, exhibiting diverse biological activities
Uniqueness of 6-Methoxy-7-nitroindoline-2,3-dione: this compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances its potential as a versatile compound in scientific research .
特性
分子式 |
C9H6N2O5 |
|---|---|
分子量 |
222.15 g/mol |
IUPAC名 |
6-methoxy-7-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-16-5-3-2-4-6(7(5)11(14)15)10-9(13)8(4)12/h2-3H,1H3,(H,10,12,13) |
InChIキー |
GGEPSWSUKKVGTN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Chlorophenyl)sulfonyl]benzenamine](/img/structure/B8641817.png)








![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)
